4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

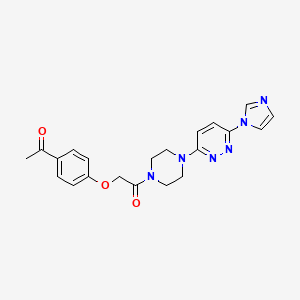

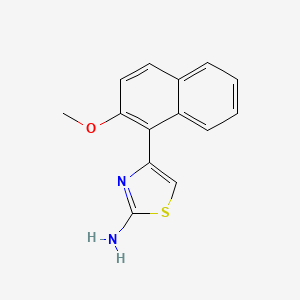

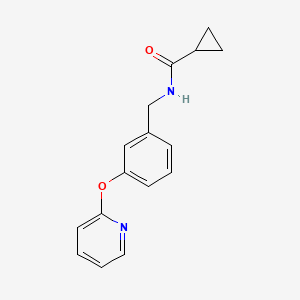

“4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a methoxy group (-OCH3) and a naphthyl group, which is a two-ring aromatic system .

Molecular Structure Analysis

The molecular structure of “4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” would likely show the thiazole ring connected to the naphthyl group at the 4-position and the methoxy group at the 2-position of the naphthyl group .

Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions at the sulfur or nitrogen atoms . The methoxy group can be cleaved under acidic or basic conditions, and the naphthyl group can undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of thiazol-2-amine derivatives, highlighting their potential in materials science and organic chemistry. For instance, Ai (2008) outlined a method for preparing 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine derivatives, demonstrating their synthesis via the reaction of 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea, further reacting with salicylal to produce 4-(6-Methoxynaphthalen-2-yl)-2-benzylimino-thiazole with significant yields. The structural determination was achieved through 1H NMR, IR, and elemental analysis, providing a foundation for future research in this area (H. Ai, 2008).

Antimicrobial and Antifungal Applications

Patel and Mehta (2006) explored the antimicrobial efficacy of novel azetidinone and thiazolidinones derivatives synthesized from 2-amino-4-(2-naphthalenyl) thiazole. These compounds were tested against various bacterial strains, demonstrating promising antimicrobial properties and indicating potential applications in developing new antimicrobial agents (K. H. Patel & A. Mehta, 2006).

Material Science Applications

In material science, derivatives of 4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine have been investigated for their potential in creating high-performance materials. Liou et al. (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid, demonstrating its application in creating aromatic poly(amine−1,3,4-oxadiazole)s with high glass-transition temperatures (Tg) and solubility in common organic solvents. These materials were shown to be promising for blue-light-emitting applications due to their excellent mechanical properties and thermal stability (Guey‐Sheng Liou et al., 2006).

Organic Synthesis

Research has also focused on the utility of thiazol-2-amine derivatives in organic synthesis. For example, Xin Xie et al. (2016) developed a regioselective synthesis method for thiazolo[4,5-a]acridines and oxazolo[5,4-a]thiazolo[5,4-j]acridines via multicomponent domino reactions. This innovative approach offers operational simplicity and fast reaction rates, making it an attractive method for drug discovery and library generation (Xin Xie et al., 2016).

Future Directions

properties

IUPAC Name |

4-(2-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-7-6-9-4-2-3-5-10(9)13(12)11-8-18-14(15)16-11/h2-8H,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLICULCURDRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)